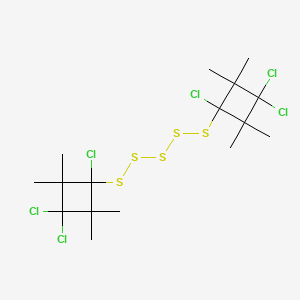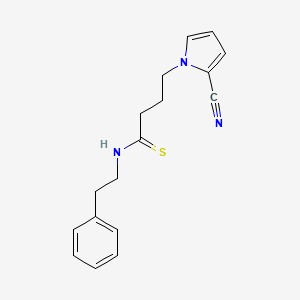
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a pentasulfane group, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves several steps. One common method includes the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur compounds under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the correct formation of the pentasulfane group .
Analyse Chemischer Reaktionen
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the pentasulfane group into smaller sulfur-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves its interaction with molecular targets through its chlorine and sulfur groups. These interactions can disrupt biological pathways or facilitate chemical reactions, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane include other sulfur-containing cyclobutyl compounds. its unique combination of chlorine atoms and a pentasulfane group sets it apart, providing distinct chemical properties and reactivity. Examples of similar compounds include trisulfide derivatives and other chlorinated cyclobutyl compounds .
Eigenschaften
CAS-Nummer |
872880-26-7 |
|---|---|
Molekularformel |
C16H24Cl6S5 |
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S5/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-27-26-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
InChI-Schlüssel |
IEACBAXGNWIGNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)


![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)


![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

